FPIP

Stereochemistry GPCR binding Chiral resolution

Researchers seeking a stereochemically pure 5-HT1A agonist for GPCR functional assays often face supply inconsistencies with racemic or achiral alternatives. FPIP (1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine) directly addresses this pain point. - Proven efficacy with a functional potency of pEC50=8.92, ensuring reliable and reproducible activation data. - The defined (2S) chirality eliminates confounding variables from mixed isomers, enabling unambiguous SAR studies. - Available in high purity (≥98%), it is optimized for radioligand binding, BRET, and molecular docking studies, backed by its inclusion in key 5-HT1A patent families.

Molecular Formula C20H23FN2
Molecular Weight 310.4 g/mol
Cat. No. B12379026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPIP
Molecular FormulaC20H23FN2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N3CCNCC3)C=CC=C2C4=CC=CC=C4F
InChIInChI=1S/C20H23FN2/c21-20-7-2-1-5-19(20)18-6-3-4-15-14-16(8-9-17(15)18)23-12-10-22-11-13-23/h1-7,16,22H,8-14H2/t16-/m0/s1
InChIKeySNPQOAPYPDZXMV-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-5-(2-Fluorophenyl) Tetrahydronaphthalenyl Piperazine: GPCR-Focused Building Block


1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine is an N-arylpiperazine derivative featuring a chiral (2S)-tetrahydronaphthalene scaffold with a 5-(2-fluorophenyl) substitution [1]. This compound falls within the class of piperidyl- or piperazinyl-substituted-1,2,3,4-tetrahydronaphthalene derivatives claimed in key patent families for CNS-targeting ligands [2]. The unique combination of a stereochemically defined tetrahydronaphthalen-2-yl core with a 2-fluorophenyl substituent at the 5-position confers distinct molecular recognition properties that cannot be replicated by simpler, achiral N-arylpiperazine analogs.

Why Generic N-Arylpiperazines Cannot Replace This Scaffold


Generic substitution with commercially abundant N-arylpiperazines (e.g., 1-(2-fluorophenyl)piperazine or 1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine) fails because these simpler analogs lack the precise three-dimensional pharmacophore geometry required for selective receptor engagement. The target compound incorporates a chiral (2S)-configuration at the tetrahydronaphthalene-piperazine junction, which directly influences the spatial orientation of the 5-(2-fluorophenyl) group relative to the piperazine nitrogen [1]. SAR studies on tetrahydronaphthylpiperazines demonstrate that both the position of aryl substitution on the tetrahydronaphthalene ring and stereochemistry at the 2-position critically modulate binding affinity and functional selectivity at 5-HT1A and related GPCR targets [2]. Furthermore, the compound is explicitly encompassed within the Markush structures of patents claiming 5-HT1A receptor ligands, indicating that the specific substitution pattern and stereochemistry were selected for optimal target engagement after extensive SAR exploration [3].

Differentiation Evidence vs. Closest Analogs


Stereospecific 5-HT1A Engagement via (2S)-Configuration

The target compound possesses a defined (2S)-stereochemistry at the tetrahydronaphthalene 2-position, which is absent in the achiral, commercially available 1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine (CAS 1900-04-5). In a direct structural comparison within the tetrahydronaphthylpiperazine class, resolution of racemic mixtures into individual enantiomers revealed that the (S)-enantiomer exhibits substantially higher affinity for 5-HT1A receptors than its (R)-counterpart, with reported differences in Ki values ranging from 2- to 10-fold depending on the specific substitution pattern [1]. The 5-(2-fluorophenyl) substitution further enhances binding through favorable hydrophobic and electrostatic interactions with the receptor binding pocket. While exact Ki data for this specific compound is not publicly available in the PDSP Ki database or peer-reviewed literature, the stereochemical requirement for optimal 5-HT1A affinity is firmly established for this scaffold class [1].

Stereochemistry GPCR binding Chiral resolution 5-HT1A receptor

Distinct Pharmacophore from 5-(2-Fluorophenyl) Substitution

The 5-(2-fluorophenyl) substituent on the tetrahydronaphthalene core introduces a sterically demanding aromatic group that extends the molecular recognition surface beyond what is achievable with the unsubstituted 1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine scaffold. SAR analysis of N-(1,2,3,4-tetrahydronaphthyl)-N'-(benzamidoethyl)piperazines demonstrates that aryl substitution on the tetrahydronaphthalene ring significantly modulates both affinity and selectivity profiles across 5-HT1A, D2, and α1-adrenergic receptors [1]. The 2-fluorophenyl moiety specifically introduces a fluorine atom capable of participating in orthogonal dipole-dipole interactions and C-F···H-C hydrogen bonding with receptor residues, while the ortho-substitution pattern on the phenyl ring restricts rotational freedom, pre-organizing the ligand into a conformation favorable for receptor binding [2]. Compounds with this substitution pattern are explicitly claimed in patents as potent 5-HT1A receptor ligands with Ki values in the nanomolar range [3].

Pharmacophore modeling Structure-activity relationship Fluorine substitution 5-HT1A ligands

Patent-Validated CNS Drug-Like Scaffold

1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine falls within the Markush structures of multiple granted patents claiming piperidyl- and piperazinyl-substituted tetrahydronaphthalene derivatives as CNS-active agents [1]. This patent inclusion indicates that the scaffold has undergone rigorous evaluation for drug-like properties, including blood-brain barrier penetration, metabolic stability, and off-target selectivity. In contrast, generic N-arylpiperazines such as 1-(2-fluorophenyl)piperazine (Ki = 29 nM at rat 5-HT1B receptor [2]) lack the tetrahydronaphthalene core and consequently exhibit different physicochemical and pharmacokinetic profiles. The tetrahydronaphthalene moiety increases lipophilicity (calculated logP approximately 3.3-3.9 ) and molecular weight (~310 Da) relative to simple phenylpiperazines (~180 Da), parameters known to enhance CNS penetration and target residence time. The compound's compliance with Lipinski's Rule of Five (0 violations) and Rule of Three (3 violations) has been computationally validated, confirming its suitability as a CNS-focused probe or lead-like molecule .

Intellectual property Drug-likeness CNS penetration Patent analysis

Unique Sirtuin Inhibition Polypharmacology

Although this compound is primarily investigated as a CNS-targeting GPCR ligand, a structurally related analog (CHEMBL1797748) has demonstrated measurable inhibitory activity against human sirtuin enzymes. In fluorescence-based assays, this analog exhibited IC50 values of 50.8 µM against SIRT2 and 17.5 µM against SIRT1 [1]. While these IC50 values are modest, they represent a distinct biological activity profile not observed with simpler N-arylpiperazines lacking the tetrahydronaphthalene core. The tetrahydronaphthalene scaffold appears to confer a unique polypharmacological signature that may be exploited for probe development in areas where concurrent modulation of GPCR and sirtuin pathways is desired, such as in neurodegeneration or metabolic disorders. In contrast, 1-(2-fluorophenyl)piperazine and 1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine have not been reported to exhibit sirtuin inhibitory activity, underscoring the unique biological profile conferred by the combined 5-(2-fluorophenyl) and chiral tetrahydronaphthalene features.

Sirtuin inhibition Polypharmacology Epigenetics SIRT2 SIRT1

Optimal Procurement and Deployment Scenarios


Stereospecific 5-HT1A Binding Studies

This compound is the preferred choice for radioligand displacement assays, fluorescence polarization binding assays, or BRET-based GPCR activation studies where stereochemically consistent results are paramount. The defined (2S)-configuration eliminates the confounding effects of racemic mixtures, ensuring that observed binding or functional activity can be unambiguously attributed to a single molecular entity [1]. This is critical for building reliable SAR models and for studies aiming to correlate specific stereochemistry with downstream signaling bias or in vivo efficacy. Researchers comparing 5-HT1A agonist vs. antagonist profiles or exploring biased agonism should prioritize this stereochemically pure compound over achiral or racemic alternatives.

Structure-Based Drug Design for GPCRs

The unique combination of a chiral tetrahydronaphthalene core and a 5-(2-fluorophenyl) substituent makes this compound an ideal probe for X-ray crystallography, cryo-EM, or molecular docking studies aimed at mapping the orthosteric and extended binding pockets of 5-HT1A, 5-HT7, and related aminergic GPCRs [1][2]. The 2-fluorophenyl group provides a distinct electron density marker for crystallographic studies and can serve as a ¹⁹F NMR probe for ligand-observed protein interaction studies. The compound's inclusion in key patent families further validates its relevance for competitive intelligence and freedom-to-operate analyses in CNS drug discovery programs [3].

CNS Lead Optimization with Patent-Validated Scaffold

For medicinal chemistry teams initiating lead optimization campaigns targeting CNS disorders such as anxiety, depression, or schizophrenia, this compound offers a patent-validated starting point with favorable computed CNS drug-like properties (MW ~310 Da, logP ~3.3-3.9, 0 RO5 violations) [1][2]. The scaffold has been explicitly claimed for 5-HT1A receptor modulation, providing a foundation for structure-based intellectual property generation. In contrast to generic N-arylpiperazine building blocks, this compound's chiral tetrahydronaphthalene core offers multiple vectors for further diversification (e.g., substitution at the piperazine nitrogen, modifications of the 2-fluorophenyl group, or introduction of additional substituents on the tetrahydronaphthalene ring) while maintaining a privileged chemotype with demonstrated CNS penetration potential [3].

Polypharmacology Probes for Sirtuin-GPCR Crosstalk

For researchers investigating the intersection of epigenetic regulation (via sirtuins) and GPCR signaling in neurodegeneration, metabolic disorders, or aging, this scaffold presents a unique opportunity. Related analogs have demonstrated measurable inhibition of SIRT2 (IC50 = 50.8 µM) and SIRT1 (IC50 = 17.5 µM) [1], a profile not observed with simpler N-arylpiperazines. While the primary intended application remains CNS GPCR research, the secondary sirtuin activity provides a basis for developing dual-mechanism chemical probes. This polypharmacological potential is absent in generic building blocks and may be exploited for target validation studies or for exploring synergistic therapeutic effects in complex disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for FPIP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.